molecular formula C11H20ClNO2 B1397367 3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride CAS No. 1220038-35-6

3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride

Cat. No. B1397367
M. Wt: 233.73 g/mol
InChI Key: DNDRROGEOSKJDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the use of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound likely involves a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the pyrrolidine ring and its derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Heteroalicyclic Analogs Synthesis : This compound has been utilized in the synthesis of heteroalicyclic analogs of aminoalkanethiols, specifically for evaluating potential antiradiation drugs. These analogs contain mercapto groups on a side chain linked to secondary amino groups of pyrrolidine (Piper & Johnston, 1963).

  • Phosphine Oxides Synthesis : In another study, it was involved in generating cyclopenta[b]-pyrrole-2-phosphine oxides and -phosphonates through the addition of cyclic enolates derived from ethyl 2-oxo-cyclopentanecarboxylate (Vélez del Burgo et al., 2016).

  • Catalysis in Organic Synthesis : This compound is also used in catalysis, like in the acylation of inert alcohols and phenols under base-free conditions, as demonstrated by a study using a related compound, 4-(N,N-Dimethylamino)pyridine hydrochloride (Liu et al., 2014).

  • Microtubule Targeting Agents Synthesis : In medicinal chemistry, it has been used in the synthesis of microtubule targeting agents that bind to the colchicine site on tubulin. These compounds are significant for overcoming drug resistance in cancer therapy (Gangjee et al., 2010).

  • Efficient Cycloisomerization : The compound has been used in the gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to form 3-pyrrolines, which are useful intermediates for synthesizing various natural products (Morita & Krause, 2004).

  • Lactonization Reactions : It plays a role in lactonization reactions, specifically in the synthesis of β-lactones from hydroxycarboxylic acids, an important reaction in organic chemistry (Philp & Robertson, 1977).

  • Demethylation Processes : In chemical synthesis, it has been used in demethylation processes, exemplified by the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride on a large scale (Schmid et al., 2004).

  • Synthesis of 3-Acyltetramic Acids : The compound is instrumental in the synthesis of 3-acyltetramic acids, which have significance in organic chemistry and medicinal applications (Jones et al., 1990).

properties

IUPAC Name

pyrrolidin-3-ylmethyl cyclopentanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(10-3-1-2-4-10)14-8-9-5-6-12-7-9;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDRROGEOSKJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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